molecular formula C4H3N3O4 B116687 5-Nitro-3-pyrazolecarboxylic acid CAS No. 198348-89-9

5-Nitro-3-pyrazolecarboxylic acid

Cat. No.: B116687
CAS No.: 198348-89-9
M. Wt: 157.08 g/mol
InChI Key: HKYHBMLIEAMWRO-UHFFFAOYSA-N
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Description

5-Nitro-3-pyrazolecarboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a nitro group at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-pyrazolecarboxylic acid typically involves the nitration of pyrazole derivatives. One common method is the nitration of 3(5)-methylpyrazole, which can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions . Another approach involves the nitration of pyrazole-3-carboxylic acid, which yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow nitration and automated reaction monitoring. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-pyrazolecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-3-pyrazolecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-3-pyrazolecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with enzymes and other proteins. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-1H-pyrazole-5-carboxylic acid
  • 4-Nitro-1H-pyrazole-3-carboxylic acid
  • 5-Amino-1H-pyrazole-3-carboxylic acid

Uniqueness

5-Nitro-3-pyrazolecarboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-nitro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYHBMLIEAMWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338836
Record name 5-Nitro-3-pyrazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198348-89-9
Record name 5-Nitro-3-pyrazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate?

A1: Research has revealed the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, specifically in the space group P21/c. The unit cell dimensions are as follows: a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, and β = 100.145(11)°. [] This detailed structural information provides valuable insights for researchers exploring the compound's properties and potential applications.

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